molecular formula C9H10N4O2S B12890023 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide CAS No. 51264-18-7

4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B12890023
CAS No.: 51264-18-7
M. Wt: 238.27 g/mol
InChI Key: SWBJFRXCCPZCPA-UHFFFAOYSA-N
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Description

4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyrazole ring attached to a benzenesulfonamide moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a pyrazole derivative. One common method includes the use of hydrazine and a suitable aldehyde or ketone to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acid or sulfinic acid derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide stands out due to its versatile pharmacological profile and its potential to inhibit multiple biological targets. Its unique combination of a pyrazole ring and a sulfonamide group provides a broad spectrum of biological activities, making it a valuable compound in drug discovery and development .

Properties

CAS No.

51264-18-7

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

4-amino-N-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-5-6-11-12-9/h1-6H,10H2,(H2,11,12,13)

InChI Key

SWBJFRXCCPZCPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NN2

Origin of Product

United States

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